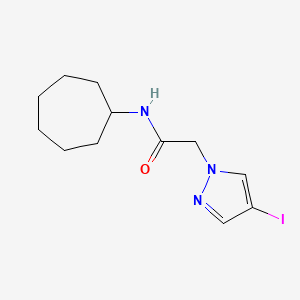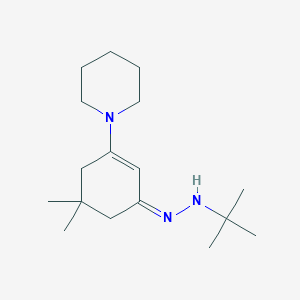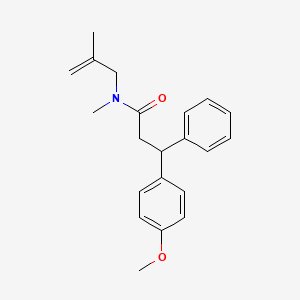![molecular formula C8H13N3O4S2 B6023430 N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6023430.png)
N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained a significant amount of attention in the scientific community. This compound is known for its potential applications in the field of medicine and research.
作用机制
N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It does this by activating the p53 pathway, which is a tumor suppressor pathway. It also inhibits the expression of cyclin-dependent kinase 4 (CDK4) and cyclin D1, which are important regulators of the cell cycle. This compound also has anti-inflammatory properties and works by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce cell cycle arrest and apoptosis, and have anti-inflammatory properties. It has also been found to have a low toxicity profile.
实验室实验的优点和局限性
N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has a number of advantages for lab experiments. It has been found to have a low toxicity profile, making it a safer option for experiments involving cell cultures. It is also relatively easy to synthesize and has been found to be stable under a variety of conditions. However, one limitation of this compound is that it is relatively new and there is still much to be learned about its properties and potential applications.
未来方向
There are a number of future directions for research involving N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide. One potential direction is to investigate its potential as a treatment for inflammatory diseases. Another potential direction is to investigate its potential as a treatment for cancer. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations. Overall, this compound shows promise as a potential therapeutic agent and warrants further investigation.
合成方法
The synthesis of N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide involves a series of steps. The first step involves the reaction of 2-chloroacetic acid with thiosemicarbazide to produce 2-(1,3-thiazol-2-yl)acetohydrazide. The second step involves the reaction of 2-(1,3-thiazol-2-yl)acetohydrazide with 2-methoxyethylamine to produce N-(2-methoxyethyl)-2-(1,3-thiazol-2-yl)acetohydrazide. Finally, the third step involves the reaction of N-(2-methoxyethyl)-2-(1,3-thiazol-2-yl)acetohydrazide with chlorosulfonic acid to produce this compound.
科学研究应用
N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has potential applications in the field of medicine and research. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory properties and can be used to treat inflammatory diseases.
属性
IUPAC Name |
N-[5-(2-methoxyethylsulfamoyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4S2/c1-6(12)11-8-9-5-7(16-8)17(13,14)10-3-4-15-2/h5,10H,3-4H2,1-2H3,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCWRMJWOGNZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-{[(6-bromo-2-phenyl-4-quinolinyl)carbonyl]amino}-4-(3-pyridinyl)-3-thiophenecarboxylate](/img/structure/B6023362.png)



![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-thiophenecarboxamide](/img/structure/B6023379.png)
![2-ethoxy-2-oxo-1-phenylethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B6023383.png)
![N-cyclopropyl-3-[1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6023390.png)
![{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B6023397.png)
![2-[4-({methyl[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)phenyl]-6-(3-pyridinyl)-4(3H)-pyrimidinone bis(trifluoroacetate)](/img/structure/B6023405.png)
![methyl 3-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B6023408.png)

![2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6023415.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6023426.png)